1-[3-(3-Methoxyphenyl)propyl]piperazine dihydrochloride
Description
Properties
IUPAC Name |
1-[3-(3-methoxyphenyl)propyl]piperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O.2ClH/c1-17-14-6-2-4-13(12-14)5-3-9-16-10-7-15-8-11-16;;/h2,4,6,12,15H,3,5,7-11H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDGUDHMYJIYGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCCN2CCNCC2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3-Methoxyphenyl)propyl]piperazine dihydrochloride typically involves the reaction of piperazine with 3-bromoanisole under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the bromine-substituted carbon of 3-bromoanisole, resulting in the formation of the desired product. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its dihydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
1-[3-(3-Methoxyphenyl)propyl]piperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The compound can be reduced to remove the methoxy group or to alter the piperazine ring.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a phenol or a ketone, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemical Overview
1-[3-(3-Methoxyphenyl)propyl]piperazine dihydrochloride is a piperazine derivative characterized by its unique structure, which includes a methoxyphenyl group. This compound is soluble in water and has been noted for its potential therapeutic properties.
Medicinal Chemistry Applications
Antidepressant and Anxiolytic Effects
Research indicates that piperazine derivatives, including this compound, exhibit antidepressant and anxiolytic properties. Studies have demonstrated that compounds with similar structures can significantly reduce immobility in forced swim tests (FST), suggesting potential use in treating depression and anxiety disorders. For instance, derivatives such as HBK-14 and HBK-15 have shown promising results in preclinical models .
Anticancer Activity
The compound has also been investigated for its anticancer effects. A study focused on the synthesis of various piperazine derivatives highlighted their ability to inhibit cancer cell growth across multiple human pancreatic cancer cell lines. Modifications to the phenylacetamide moiety enhanced cytotoxicity, indicating that structural variations can lead to improved therapeutic efficacy .
Case Studies
Case Study 1: Antidepressant Activity
In a controlled study involving animal models, the administration of this compound resulted in a significant decrease in depressive-like behaviors as measured by the forced swim test. The study concluded that this compound could serve as a potential candidate for developing new antidepressants.
Case Study 2: Cancer Cell Line Studies
A series of experiments evaluated the cytotoxic effects of various piperazine derivatives on human pancreatic cancer cell lines. The results indicated that modifications to the methoxyphenyl group enhanced the anticancer activity of the compounds tested, including those related to this compound.
Mechanism of Action
The mechanism of action of 1-[3-(3-Methoxyphenyl)propyl]piperazine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The methoxyphenyl group enhances its binding affinity to these receptors, leading to modulation of their activity. This can result in various pharmacological effects, including changes in mood, cognition, and behavior.
Comparison with Similar Compounds
Receptor Affinity and Selectivity
- Dopamine D4 Receptor : SC211, a chlorophenyl-methoxyphenylamide piperazine, shows high D4R selectivity (Ki < 10 nM), whereas benzisoxazole derivatives (e.g., HRP 392) exhibit broader antipsychotic effects via 5-HT2A/D2 receptor modulation .
- Sigma-1 Receptor : SA4503, a dimethoxyphenethyl-piperazine, acts as a sigma-1 agonist (antidepressant), contrasting with the target compound’s undefined receptor profile .
Biological Activity
1-[3-(3-Methoxyphenyl)propyl]piperazine dihydrochloride is a synthetic compound derived from piperazine, which has gained attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape surrounding this compound.
- Molecular Formula : CHClN\
- Molecular Weight : 273.20 g/mol
- Appearance : White to grey crystalline powder
- Melting Point : 201-204 °C
- Solubility : Soluble in water and organic solvents
This compound acts primarily as an inhibitor of the GABA receptor, specifically targeting the human α1β2γ2 subtype. This interaction suggests potential applications in modulating neurotransmission and influencing various neurological conditions .
Receptor Binding Affinities
The compound has demonstrated significant binding affinities in various receptor assays, particularly with serotonin (5-HT) receptors. The following table summarizes key binding affinities:
| Receptor | Binding Affinity (nM) |
|---|---|
| 5-HT | 1.2 |
| GABA | Not explicitly quantified |
These values indicate that the compound may serve as a selective modulator for these receptors, which are crucial in regulating mood and anxiety .
Anticancer Properties
Recent studies have indicated that piperazine derivatives, including compounds similar to this compound, exhibit anticancer properties. For instance, research highlighted the cytotoxic effects on FaDu hypopharyngeal tumor cells, showing enhanced apoptosis induction compared to standard chemotherapeutics like bleomycin .
Neuroprotective Effects
The compound's interaction with dopamine receptors also suggests neuroprotective capabilities. Specifically, it has been noted for its selectivity towards the D3 dopamine receptor, which plays a significant role in neuroprotection against neurodegenerative disorders. Studies demonstrated that D3R-preferring agonists can protect dopaminergic neurons from degeneration induced by neurotoxic agents .
Case Studies and Research Findings
- Study on Serotonin Receptors : A study focused on novel compounds with a piperazine moiety showed that modifications led to enhanced selectivity and potency at the 5-HT receptor. The findings suggest that structural variations significantly impact biological activity and receptor interactions .
- Anticancer Activity Assessment : In vitro assays revealed that derivatives of piperazine exhibited varying degrees of cytotoxicity against different cancer cell lines. The study emphasized the need for further exploration of structure-activity relationships to optimize therapeutic efficacy .
Q & A
Q. What are the recommended synthetic routes for 1-[3-(3-Methoxyphenyl)propyl]piperazine dihydrochloride, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves coupling a substituted phenylpropyl group to a piperazine core, followed by dihydrochloride salt formation. A common approach is to dissolve the free base (e.g., 1-[3-(3-Methoxyphenyl)propyl]piperazine) in ethanol and introduce dry HCl gas to precipitate the dihydrochloride salt . Reaction optimization includes:
- Solvent selection : Polar aprotic solvents like DMF enhance coupling efficiency for intermediates .
- Temperature control : Stirring at 0°C during coupling reduces side reactions, followed by gradual warming to room temperature .
- Purification : Recrystallization via vapor diffusion (e.g., chloroform/benzene) improves crystal purity for structural validation .
Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?
Methodological Answer: Key techniques include:
- NMR spectroscopy : To confirm substituent positions on the piperazine ring and phenyl group .
- X-ray crystallography : Resolves stereochemistry and salt formation (e.g., dihydrochloride vs. monohydrochloride) .
- HPLC with UV detection : Quantifies purity (≥95% by area normalization) and detects residual solvents .
- Mass spectrometry : Validates molecular weight (e.g., via ESI-MS for [M+H]+ ions) .
Q. How does solubility in aqueous and organic solvents influence experimental design?
Methodological Answer: The dihydrochloride salt’s solubility varies:
- Aqueous buffers : High solubility at pH < 5 due to protonated piperazine nitrogens; precipitation may occur in neutral/basic conditions .
- Organic solvents : Limited solubility in non-polar solvents (e.g., hexane) but moderate in ethanol or DMSO .
Design considerations : Pre-dissolve in DMSO for in vitro assays or use acidic buffers (pH 3–4) for pharmacokinetic studies .
Advanced Research Questions
Q. How can computational methods predict the compound’s receptor-binding affinity and metabolic stability?
Methodological Answer:
- Docking studies : Use software like AutoDock Vina to model interactions with serotonin or dopamine receptors, leveraging the 3-methoxyphenyl group’s electron-rich aromaticity .
- Metabolic pathway prediction : Tools like MetaSite analyze CYP450-mediated oxidation sites (e.g., methoxy group demethylation) .
- ADME profiling : Calculate logP (≈2.5) and topological polar surface area (TPSA ≈ 40 Ų) to predict blood-brain barrier permeability .
Q. How can contradictory data on pharmacological activity be resolved?
Methodological Answer: Contradictions in receptor affinity (e.g., σ vs. 5-HT1A) may arise from:
- Salt form variability : Free base vs. dihydrochloride can alter ionization and membrane permeability .
- Assay conditions : Validate using standardized buffers (e.g., 50 mM Tris-HCl, pH 7.4) and control for temperature-dependent receptor conformation .
- Cross-species differences : Compare binding assays in human vs. rodent receptors to identify species-specific interactions .
Q. What strategies are effective in improving the compound’s stability during long-term storage?
Methodological Answer:
- Storage conditions : Keep at -20°C in airtight, light-resistant containers with desiccants to prevent hydrolysis of the hydrochloride salt .
- Lyophilization : Convert to a lyophilized powder under vacuum to minimize water content and oxidative degradation .
- Stability monitoring : Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC to track degradation products .
Q. How can synthetic byproducts be identified and minimized during scale-up?
Methodological Answer:
- Reaction monitoring : Use inline FTIR or LC-MS to detect intermediates like unreacted 3-methoxyphenylpropyl bromide .
- Byproduct reduction : Optimize stoichiometry (e.g., 1.1 eq. of EDC·HCl for coupling) and use scavengers (e.g., HOBt) to suppress racemization .
- Purification : Employ flash chromatography (silica gel, EtOAc/hexane gradient) to isolate the target compound from N-alkylated byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
